Prognostic Discrimination in Anthracycline-Related Cardiac Dysfunction: Tetranectin vs. NT-proBNP
In a 24-month follow-up study of 114 women with anthracycline-related cardiac dysfunction (ARCD) after breast cancer chemotherapy, tetranectin demonstrated independent prognostic value where the established cardiac biomarker NT-proBNP did not. The addition of NT-proBNP to tetranectin improved the combined diagnostic accuracy (AUC = 0.954), but tetranectin alone remained the independent predictor [1].
| Evidence Dimension | Independent prognostic prediction for adverse ARCD course |
|---|---|
| Target Compound Data | Tetranectin: Independent predictor, odds ratio 7.08 (p < 0.001); cutoff ≤15.9 ng/mL with AUC = 0.764 (p < 0.001) |
| Comparator Or Baseline | NT-proBNP: Did not show independent prognostic role (p-value not significant for independent prediction) |
| Quantified Difference | Tetranectin demonstrated independent prognostic value; NT-proBNP did not. Tetranectin levels were 27.6% lower in adverse outcome group vs. non-adverse group (9.02 vs. 11.8 pg/mL at 24 months, p < 0.001). Combined tetranectin + NT-proBNP yielded AUC = 0.954 vs. tetranectin alone AUC = 0.764. |
| Conditions | Prospective cohort study: 114 women with primary breast cancer treated with anthracyclines, diagnosed with ARCD at 12 months post-chemotherapy, followed for 24 months. Serum tetranectin measured at baseline and 24 months. |
Why This Matters
Procurement of validated tetranectin ELISA kits or recombinant standards enables detection of a prognostic signal where NT-proBNP—the standard-of-care cardiac biomarker—fails to independently predict adverse outcomes in this patient population.
- [1] Kopeva KV, Grakova EV, Shilov SN, Berezikova EN, Bobyleva ET, et al. Tetranectin as a potential novel prognostic biomarker in anthracycline-related cardiac dysfunction. Heart Vessels. 2023;38(10):1256-1266. View Source
